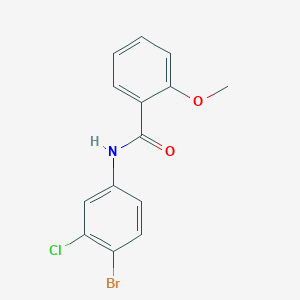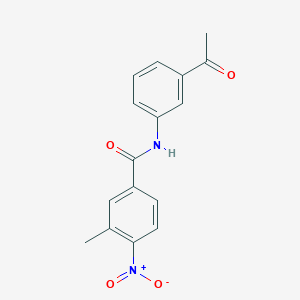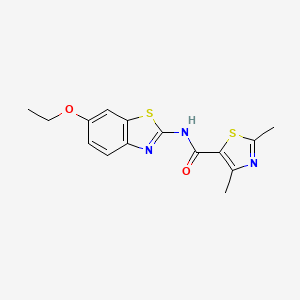![molecular formula C15H11Cl2N3O4 B5827546 [(Z)-[1-amino-2-(4-nitrophenyl)ethylidene]amino] 3,4-dichlorobenzoate](/img/structure/B5827546.png)
[(Z)-[1-amino-2-(4-nitrophenyl)ethylidene]amino] 3,4-dichlorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(Z)-[1-amino-2-(4-nitrophenyl)ethylidene]amino] 3,4-dichlorobenzoate is a complex organic compound characterized by its unique structure, which includes an amino group, a nitrophenyl group, and a dichlorobenzoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(Z)-[1-amino-2-(4-nitrophenyl)ethylidene]amino] 3,4-dichlorobenzoate typically involves a multi-step process. The initial step often includes the preparation of the intermediate compounds, such as 1-amino-2-(4-nitrophenyl)ethanone and 3,4-dichlorobenzoic acid. These intermediates are then subjected to a condensation reaction under controlled conditions to form the final product. The reaction conditions may include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or sulfuric acid to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often incorporating advanced techniques such as continuous flow synthesis and high-throughput screening to identify the most efficient reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
[(Z)-[1-amino-2-(4-nitrophenyl)ethylidene]amino] 3,4-dichlorobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of nitro and carboxyl derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles like hydroxyl or alkoxy groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as amino derivatives, hydroxyl derivatives, and carboxyl derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
[(Z)-[1-amino-2-(4-nitrophenyl)ethylidene]amino] 3,4-dichlorobenzoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial infections and cancer.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of [(Z)-[1-amino-2-(4-nitrophenyl)ethylidene]amino] 3,4-dichlorobenzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other nitrophenyl and dichlorobenzoate derivatives, such as:
- 2,4-dichloroaniline
- 3,5-dichloroaniline
- 4-nitroaniline
Uniqueness
[(Z)-[1-amino-2-(4-nitrophenyl)ethylidene]amino] 3,4-dichlorobenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
IUPAC Name |
[(Z)-[1-amino-2-(4-nitrophenyl)ethylidene]amino] 3,4-dichlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2N3O4/c16-12-6-3-10(8-13(12)17)15(21)24-19-14(18)7-9-1-4-11(5-2-9)20(22)23/h1-6,8H,7H2,(H2,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHGIXPCYUXHVBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=NOC(=O)C2=CC(=C(C=C2)Cl)Cl)N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C/C(=N/OC(=O)C2=CC(=C(C=C2)Cl)Cl)/N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{2-[(isobutylamino)carbonyl]phenyl}-2-methylbenzamide](/img/structure/B5827508.png)
![[(Z)-[2-[4-methyl-3-[(9-oxoacridin-10-yl)methyl]-5-sulfanylidene-1,2,4-triazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-ylidene]amino]thiourea](/img/structure/B5827514.png)


![N-(2-fluorophenyl)-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B5827534.png)
![4-chloro-N'-[(5-chloro-2-methoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5827537.png)
![3-chloro-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B5827542.png)
![N-[2-(acetylamino)phenyl]-2-(4-chloro-3-methylphenoxy)acetamide](/img/structure/B5827554.png)





